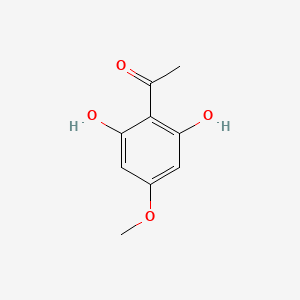

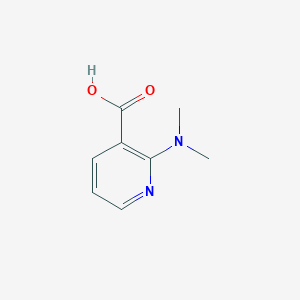

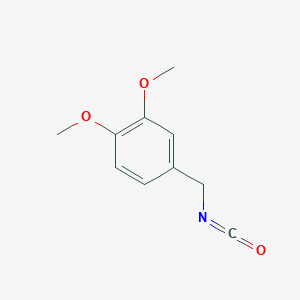

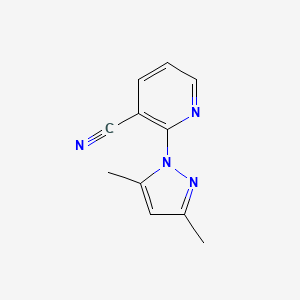

2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” is a chemical compound that belongs to the class of heterocyclic compounds, specifically pyrazoles . Heterocyclic compounds such as pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Synthesis Analysis

The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .

Molecular Structure Analysis

The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

Chemical Reactions Analysis

The compound was easily prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . This reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .

Aplicaciones Científicas De Investigación

Summary of the Application

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .

Methods of Application or Experimental Procedures

The compound was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .

Results or Outcomes

The product was characterized by 1H, 13C {1H}-NMR, and X-ray crystallography .

2. Antileishmanial and Antimalarial Activities

Summary of the Application

Pyrazole-bearing compounds, including “2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results or Outcomes

Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .

3. Synthesis of Imidazole Containing Compounds

Summary of the Application

Imidazole derivatives, including those containing a “2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” moiety, are known for their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application would depend on the specific imidazole derivative being synthesized .

Results or Outcomes

The results would also depend on the specific imidazole derivative, but generally, these compounds have shown promising results in various biological applications .

4. Synthesis of 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Derivatives

Summary of the Application

“2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” can be used in the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives .

Methods of Application or Experimental Procedures

The specific methods of synthesis would depend on the specific 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivative being synthesized .

Results or Outcomes

The results would also depend on the specific 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivative, but these compounds could potentially have various applications in different fields .

5. Synthesis of Thiazolo[4,5-b]pyridine Derivatives

Summary of the Application

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .

Methods of Application or Experimental Procedures

The compound was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .

Results or Outcomes

The product was characterized by 1H, 13C {1H}-NMR, and X-ray crystallography .

6. Synthesis of 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Derivatives

Summary of the Application

“2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” can be used in the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives .

Methods of Application or Experimental Procedures

The specific methods of synthesis would depend on the specific 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivative being synthesized .

Results or Outcomes

The results would also depend on the specific 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivative, but these compounds could potentially have various applications in different fields .

Safety And Hazards

The safety information for a similar compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and others .

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-6-9(2)15(14-8)11-10(7-12)4-3-5-13-11/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOEBRECSAQNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=CC=N2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.